molecular formula C8H6ClN3S B11779277 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol

Cat. No.: B11779277
M. Wt: 211.67 g/mol
InChI Key: DIUJBTIMEUIGHV-UHFFFAOYSA-N
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Description

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyrimidine and pyrrole rings This compound is of significant interest due to its unique chemical structure, which imparts a range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide can be refluxed in methanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with a thiol group makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C8H6ClN3S

Molecular Weight

211.67 g/mol

IUPAC Name

6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione

InChI

InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13)

InChI Key

DIUJBTIMEUIGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(NC=NC2=S)Cl

Origin of Product

United States

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